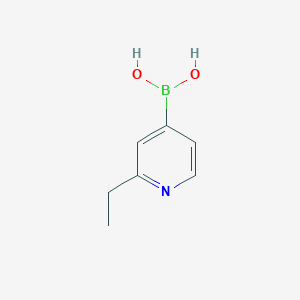

(2-Ethylpyridin-4-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2-ethylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMFWKBCFLYDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634892 | |

| Record name | (2-Ethylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189545-99-0 | |

| Record name | (2-Ethylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties of (2-Ethylpyridin-4-yl)boronic acid

This compound is a heterocyclic organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a pyridine ring with a boronic acid moiety, make it a valuable building block for the creation of complex molecules, particularly in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental methodologies.

Core Chemical Properties

This compound is a white to off-white solid at room temperature. Its chemical structure consists of a pyridine ring substituted with an ethyl group at the 2-position and a boronic acid group at the 4-position.

| Property | Value | Source |

| Molecular Formula | C7H10BNO2 | [1][2] |

| Molecular Weight | 150.97 g/mol | [1] |

| CAS Number | 1189545-99-0 | [2] |

| IUPAC Name | (2-ethyl-4-pyridinyl)boronic acid | [1] |

| Synonyms | 2-Ethylpyridine-4-boronic acid, 2-Ethyl-4-pyridinyl-boronic Acid | [1] |

Computed Properties

| Property | Value | Source |

| XLogP3-AA | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 151.0804587 Da | [1] |

| Monoisotopic Mass | 151.0804587 Da | [1] |

| Topological Polar Surface Area | 53.4 Ų | [1] |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 121 | [1] |

Stability and Reactivity

Boronic acids are known for their stability under a range of conditions, which contributes to their utility in synthesis.[3] They are generally stable to air and moisture, although prolonged exposure can lead to dehydration to form boroxines (cyclic anhydrides). Pyridinylboronic acids, in particular, can be susceptible to protodeboronation, especially at the 2-position, but the 4-pyridinyl isomer exhibits greater stability.[4]

The key reactivity of boronic acids lies in their ability to undergo transmetalation with transition metal catalysts, most notably palladium, which is the cornerstone of the Suzuki-Miyaura cross-coupling reaction.[5] Boronic acids act as Lewis acids, and their pKa is typically around 9, but this can be influenced by substituents on the aromatic ring.[3][5]

Applications in Organic Synthesis and Drug Discovery

The primary application of this compound and related pyridine boronic acids is in the Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures which are common motifs in pharmaceuticals.[6][7]

Drug Discovery Significance:

-

Versatile Building Block: The pyridine moiety is a prevalent scaffold in a vast number of biologically active molecules and approved drugs.[6] this compound serves as a key intermediate for introducing this functional group into target molecules.[6]

-

Boron in Medicinal Chemistry: Boronic acid-containing compounds themselves have shown significant therapeutic potential.[3][8] The first FDA-approved boronic acid drug, Bortezomib (Velcade), is a proteasome inhibitor used in cancer therapy.[3][8] This has spurred further interest in boronic acids as pharmacophores.[8] Boronic acids can form reversible covalent bonds with diols, a property that has been exploited in drug design to target enzymes and sugars.[5]

Experimental Protocols

General Synthesis of Pyridinylboronic Acids:

Several methods are employed for the synthesis of pyridinylboronic acids, including:[4]

-

Halogen-Metal Exchange: This typically involves the reaction of a halopyridine with an organolithium reagent followed by quenching with a trialkyl borate.[4][9]

-

Palladium-Catalyzed Cross-Coupling: The reaction of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.[4][10]

-

C-H Borylation: Direct borylation of a C-H bond on the pyridine ring using an iridium or rhodium catalyst.[4]

General Protocol for Suzuki-Miyaura Cross-Coupling:

This protocol describes a typical procedure for the coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (1-5 mol%)

-

Base (e.g., K2CO3, K3PO4, Cs2CO3) (2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent(s) to the reaction mixture.

-

Add the palladium catalyst to the mixture.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, typically by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.

Caption: Typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal information, consult the Safety Data Sheet (SDS) provided by the supplier.[11][12][13]

References

- 1. This compound | C7H10BNO2 | CID 23546914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 1189545-99-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.es [fishersci.es]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

(2-Ethylpyridin-4-yl)boronic Acid: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (2-Ethylpyridin-4-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. This document outlines a probable synthetic route based on established methodologies for analogous pyridylboronic acids and details the expected analytical characterization of the target compound.

Introduction

This compound, with the chemical formula C₇H₁₀BNO₂, is a member of the heteroarylboronic acid family.[1] Its structure, featuring a pyridine ring substituted with an ethyl group and a boronic acid moiety, makes it a versatile reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures found in many pharmaceutical agents and functional materials. The ability to introduce the 2-ethylpyridine scaffold is of particular interest in drug discovery for modulating the physicochemical and pharmacological properties of lead compounds.

Synthesis of this compound

A prevalent and effective method for the synthesis of pyridinylboronic acids is through a halogen-metal exchange of a suitable halopyridine precursor, followed by borylation with a trialkyl borate.[2] For the preparation of this compound, a logical starting material is 4-bromo-2-ethylpyridine.

The proposed synthesis involves the lithiation of 4-bromo-2-ethylpyridine using a strong organolithium base, such as n-butyllithium, at low temperatures to generate the corresponding 4-lithiated pyridine intermediate. This highly reactive species is then quenched with a trialkyl borate, for instance, triisopropyl borate, to form a boronate ester. Subsequent hydrolysis of the boronate ester under acidic conditions yields the desired this compound. An alternative approach involves a palladium-catalyzed cross-coupling reaction between the halopyridine and a diboron reagent like bis(pinacolato)diboron, which would yield the corresponding pinacol ester.[3]

Experimental Protocol: Synthesis via Halogen-Metal Exchange

Materials:

-

4-Bromo-2-ethylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 4-bromo-2-ethylpyridine (1.0 equivalent) dissolved in anhydrous THF.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 2 M aqueous HCl with cooling in an ice bath. The mixture is stirred vigorously for 1-2 hours.

-

Work-up: The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the synthesis of this compound.

Characterization

The structural confirmation and purity assessment of the synthesized this compound would be carried out using a combination of spectroscopic and analytical techniques. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), sample preparation and the choice of analytical conditions are crucial for obtaining unambiguous data.

Data Presentation: Physicochemical and Spectroscopic Data

| Property | Expected Value / Data |

| Molecular Formula | C₇H₁₀BNO₂ |

| Molecular Weight | 150.97 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | Not definitively reported; expected to be a high-melting solid, similar to other pyridylboronic acids. For example, the melting point of 2-Chloro-4-pyridinylboronic acid is 155-163 °C.[4] |

| ¹H NMR (400 MHz, Methanol-d₄) | Expected Chemical Shifts (δ, ppm): ~8.4 (d, 1H, pyridine-H6), ~7.8 (s, 1H, pyridine-H3), ~7.7 (d, 1H, pyridine-H5), ~2.9 (q, 2H, -CH₂-), ~1.3 (t, 3H, -CH₃). Note: The B(OH)₂ protons are typically not observed due to exchange with the deuterated solvent. |

| ¹³C NMR (101 MHz, Methanol-d₄) | Expected Chemical Shifts (δ, ppm): ~165 (pyridine-C2), ~150 (pyridine-C6), ~140 (C-B), ~125 (pyridine-C5), ~122 (pyridine-C3), ~28 (-CH₂-), ~14 (-CH₃). Note: The carbon attached to boron may show a broad signal or be unobserved due to quadrupolar relaxation. |

| Mass Spectrometry (ESI+) | Expected m/z: 152.0877 [M+H]⁺, 174.0696 [M+Na]⁺. Fragmentation may involve the loss of water or the boronic acid group. |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the boronic acid in approximately 0.6 mL of deuterated methanol (Methanol-d₄) in an NMR tube. Methanol-d₄ is often preferred over chloroform-d or DMSO-d₆ for boronic acids as it can break up the trimeric boroxine anhydrides, leading to sharper and more easily interpretable spectra.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent signals (Methanol-d₄: δH ≈ 3.31 ppm, δC ≈ 49.0 ppm).[5]

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Data Analysis: Determine the mass of the molecular ion ([M+H]⁺) and any other significant adducts or fragments. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Melting Point Determination:

-

Sample Preparation: Place a small amount of the dry, purified solid into a capillary tube.

-

Measurement: Determine the melting point range using a standard melting point apparatus.

Characterization Logic Diagram

Caption: A logical workflow for the characterization of this compound.

References

- 1. This compound | C7H10BNO2 | CID 23546914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-pyridinylboronic acid = 95.0 458532-96-2 [sigmaaldrich.com]

- 5. scs.illinois.edu [scs.illinois.edu]

(2-Ethylpyridin-4-yl)boronic acid molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethylpyridin-4-yl)boronic acid is a heterocyclic organoboron compound that serves as a valuable building block in modern organic synthesis. Its structural motif, featuring a pyridine ring substituted with both an ethyl group and a boronic acid moiety, makes it a versatile reagent, particularly in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. The pyridine core is a common scaffold in many biologically active compounds, and the ability to introduce this moiety with substitution patterns through cross-coupling reactions is of significant interest to drug development professionals. This guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic application of this compound.

Molecular Structure and Properties

This compound possesses the chemical formula C7H10BNO2.[1] The molecule consists of a pyridine ring where the nitrogen atom is at position 1. An ethyl group is attached at the 2-position, and a boronic acid group (-B(OH)2) is at the 4-position.

2D Structure:

| Property | Value | Source |

| Molecular Formula | C7H10BNO2 | [1] |

| Molecular Weight | 150.97 g/mol | [2][3] |

| IUPAC Name | (2-ethyl-4-pyridinyl)boronic acid | [2] |

| CAS Number | 1189545-99-0 | [1] |

| Physical State | Solid (presumed) | General knowledge |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [4] |

Experimental Protocols

The synthesis of pyridinylboronic acids can be achieved through several methods, with one of the most common being the halogen-metal exchange of a corresponding halopyridine followed by borylation with a trialkyl borate.[5] Below is a representative protocol for the synthesis of a 2-substituted pyridin-4-ylboronic acid, adapted from general procedures for analogous compounds.

Representative Synthesis of this compound via Lithiation of 4-Bromo-2-ethylpyridine

This protocol describes a two-step process: the synthesis of the 4-bromo-2-ethylpyridine precursor and its subsequent conversion to the target boronic acid.

Step 1: Synthesis of 4-Bromo-2-ethylpyridine (Precursor) This step is hypothetical as a direct precursor synthesis was not found. It is based on common pyridine functionalization methods.

Step 2: Synthesis of this compound This procedure involves a lithium-halogen exchange followed by reaction with triisopropyl borate.

Materials and Reagents:

-

4-Bromo-2-ethylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 4-bromo-2-ethylpyridine (1.0 equivalent) and anhydrous THF.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The mixture is stirred at -78 °C for 1 hour after the addition is complete.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The resulting mixture is stirred at -78 °C for an additional hour and then allowed to warm slowly to room temperature overnight.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of 2 M HCl at 0 °C until the solution is acidic (pH ~2). The mixture is stirred for 1 hour.

-

Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl or heteroaryl-aryl structures. This reaction is a powerful tool in the synthesis of pharmaceuticals and other complex organic molecules.

Below is a general protocol for a Suzuki-Miyaura coupling reaction using a pyridinylboronic acid.

General Protocol for Suzuki-Miyaura Coupling:

Materials and Reagents:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., Aryl bromide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) (1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, or K3PO4) (2.0-3.0 equivalents)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

-

Reaction Setup: To a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: The vessel is sealed and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Degassed solvent is added via syringe.

-

Heating: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring for the required time (2-24 hours), or heated in a microwave reactor. Reaction progress can be monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Visualization of Application

The following diagram illustrates the logical workflow of a Suzuki-Miyaura cross-coupling reaction, a key application for this compound.

References

- 1. This compound | CAS 1189545-99-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | C7H10BNO2 | CID 23546914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:1189545-99-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. 1189545-99-0|this compound|BLD Pharm [bldpharm.com]

- 5. arkat-usa.org [arkat-usa.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (2-Ethylpyridin-4-yl)boronic acid (CAS: 1189545-99-0)

Introduction

This compound, with the CAS number 1189545-99-0, is a heterocyclic organoboron compound. Structurally, it features a pyridine ring substituted with an ethyl group at the 2-position and a boronic acid functional group [-B(OH)₂] at the 4-position. Boronic acids, particularly heteroaryl boronic acids, are crucial building blocks in modern organic synthesis. Their stability, low toxicity, and versatile reactivity make them indispensable reagents, especially in the realm of medicinal chemistry and materials science.[1][2]

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This reaction is one of the most powerful methods for constructing carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals.[3][5] The pyridine scaffold itself is a privileged structure in drug discovery, appearing in numerous biologically active compounds. The specific substitution pattern of this reagent offers a unique vector for molecular elaboration, allowing researchers to introduce an ethyl-substituted pyridine ring into target molecules to modulate properties such as solubility, metabolic stability, and target binding affinity.

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of this compound.

Physicochemical and Spectroscopic Data

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. While some physical properties like melting and boiling points are not consistently reported in publicly available literature, computed values and data for analogous compounds provide useful estimates.

| Property | Value | Source |

| CAS Number | 1189545-99-0 | [6][7] |

| Molecular Formula | C₇H₁₀BNO₂ | [6][7] |

| Molecular Weight | 150.97 g/mol | [6][8] |

| IUPAC Name | (2-ethyl-4-pyridinyl)boronic acid | [6] |

| Appearance | Typically a solid | [9] |

| Melting Point | Data not available (analogue 4-Pyridineboronic acid pinacol ester melts at 149-153 °C) | [9] |

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. While a specific experimental spectrum for this exact compound is not publicly available, characteristic chemical shifts can be predicted based on analyses of similar structures.[10][11][12]

| Nucleus | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | 8.5 - 8.7 (d, 1H, Py-H6)7.9 - 8.1 (s, 1H, Py-H3)7.8 - 8.0 (d, 1H, Py-H5)2.8 - 3.0 (q, 2H, -CH₂CH₃)1.2 - 1.4 (t, 3H, -CH₂CH₃) | The B(OH)₂ protons are often broad and may exchange with solvent. Chemical shifts are approximate and depend on the solvent used (e.g., DMSO-d₆, CDCl₃). |

| ¹³C NMR | ~165 (C2)~152 (C6)~145 (C4-B)~125 (C3)~122 (C5)~28 (-CH₂CH₃)~14 (-CH₂CH₃) | The carbon attached to the boron atom (C4) may show broadening due to quadrupolar relaxation of the boron nucleus.[13] |

| ¹¹B NMR | 27 - 30 ppm | This is a characteristic range for trigonal planar arylboronic acids. The signal is typically broad.[10] |

Synthesis and Reactivity

Proposed Synthesis

The synthesis of pyridinylboronic acids can be achieved through several established methods, including halogen-metal exchange of a corresponding halopyridine followed by borylation with a trialkyl borate.[14] A plausible synthetic route for this compound starts from commercially available 2-ethyl-4-chloropyridine or 2-ethyl-4-bromopyridine. The process involves a lithium-halogen exchange at low temperature, followed by quenching the resulting pyridyllithium intermediate with a borate ester.

Caption: Proposed synthetic workflow for this compound.

Reactivity in Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new C-C bond between the boronic acid's pyridine ring and an aryl, heteroaryl, or vinyl halide/triflate. The reaction is tolerant of a wide range of functional groups and is a cornerstone of modern synthetic chemistry.[15]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X).

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic acid.

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from procedures for structurally similar pyridinylboronic acids and should be optimized for this specific substrate.[1]

Materials:

-

2-Ethyl-4-bromopyridine (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 equiv)

-

Triisopropyl borate (1.5 equiv)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-ethyl-4-bromopyridine in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add triisopropyl borate dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

General Protocol for Suzuki-Miyaura Coupling

This is a general starting protocol for the coupling of this compound with an aryl bromide.[3][16]

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, DMF, Toluene)

Procedure:

-

To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Handling: Wash hands and exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles or face shield).

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere as boronic acids can be sensitive to air.

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

- 1. benchchem.com [benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. benchchem.com [benchchem.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C7H10BNO2 | CID 23546914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 1189545-99-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. This compound - CAS:1189545-99-0 - Sunway Pharm Ltd [3wpharm.com]

- 9. 4-吡啶硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. arkat-usa.org [arkat-usa.org]

- 15. books.rsc.org [books.rsc.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of (2-Ethylpyridin-4-yl)boronic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Ethylpyridin-4-yl)boronic acid, a heterocyclic organoboron compound of significant interest to researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical properties, and key chemical reactions, including a representative synthetic protocol and its application in cross-coupling reactions.

Compound Identification and Structure

This compound is a pyridine derivative containing a boronic acid functional group. This structural feature makes it a valuable building block in organic synthesis, particularly for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2-ethyl-4-pyridinyl)boronic acid[1] |

| CAS Number | 1189545-99-0[1][2] |

| Molecular Formula | C7H10BNO2[1][2] |

| Molecular Weight | 150.97 g/mol [1][3] |

| SMILES | B(C1=CC(=NC=C1)CC)(O)O[1] |

| InChI | InChI=1S/C7H10BNO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3[1] |

| Synonyms | 2-ETHYLPYRIDINE-4-BORONIC ACID, 2-Ethyl-4-pyridinyl-boronic Acid, (2-ethyl-4-pyridyl)boronic acid[1] |

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in the public domain. The following tables summarize computed data and general properties characteristic of pyridine-containing boronic acids.

Table 2: Computed Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 150.97 g/mol | PubChem[1] |

| Exact Mass | 151.0804587 Da | PubChem[1] |

| Topological Polar Surface Area | 53.4 Ų | PubChem[1] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | BLD Pharm[3] |

Boronic acids are known to have pKa values generally ranging from 4 to 10.[4][5] The specific pKa is influenced by the electronic nature of the substituents on the aromatic ring.[4][6] For aryl boronic acids, electron-withdrawing groups tend to decrease the pKa, making them more acidic, while electron-donating groups increase the pKa.[4]

The solubility of boronic acids can be a challenge in formulation, with many exhibiting low solubility in aqueous solutions.[7] However, their solubility can be enhanced through the formation of reversible covalent complexes with diols, such as mannitol, which form boronic acid esters.[7]

Chemical Reactivity and Applications

This compound is primarily utilized as a reagent in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[8][9]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[10] The pyridine nitrogen in this compound can influence the reaction conditions required for efficient coupling. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocols

Detailed experimental procedures for the synthesis and use of this compound are not widely published. However, a representative two-step synthesis can be adapted from protocols for structurally similar pyridyl boronic acids.[11]

Representative Synthesis of a Pyridyl Boronic Acid

The synthesis of pyridyl boronic acids often involves a halogenation step followed by a lithium-halogen exchange and subsequent borylation.

References

- 1. This compound | C7H10BNO2 | CID 23546914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 1189545-99-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 1189545-99-0|this compound|BLD Pharm [bldpharm.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity and Stability of (2-Ethylpyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethylpyridin-4-yl)boronic acid is a heterocyclic organoboron compound with the chemical formula C₇H₁₀BNO₂ and a molecular weight of 150.97 g/mol .[1] Its structure, featuring a pyridine ring substituted with an ethyl group at the 2-position and a boronic acid group at the 4-position, makes it a valuable building block in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This guide provides a comprehensive overview of the reactivity and stability of this compound, drawing upon data from structurally similar pyridylboronic acids to infer its chemical behavior where specific data is unavailable.

Core Properties

| Property | Value | Source |

| IUPAC Name | (2-ethyl-4-pyridinyl)boronic acid | PubChem |

| CAS Number | 1189545-99-0 | [1] |

| Molecular Formula | C₇H₁₀BNO₂ | [1] |

| Molecular Weight | 150.97 g/mol | [1] |

| Physical Form | Solid (presumed) | General knowledge |

Reactivity

The primary utility of this compound in organic synthesis lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. In this reaction, the organoborane (in this case, this compound) reacts with an organic halide or triflate in the presence of a palladium catalyst and a base.

A generalized reaction scheme is as follows:

References

Spectroscopic Profile of (2-Ethylpyridin-4-yl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (2-Ethylpyridin-4-yl)boronic acid and its derivatives. Due to the limited availability of public experimental data for this compound (CAS 1189545-99-0), this guide incorporates data from its closely related pinacol ester, this compound pinacol ester (CAS 741709-60-4), to provide a comprehensive analytical framework. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound, which is of interest in synthetic and medicinal chemistry.

Physicochemical Properties

Basic physicochemical properties of this compound are essential for its handling and analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀BNO₂ | PubChem[1] |

| Molecular Weight | 150.97 g/mol | PubChem[1] |

| CAS Number | 1189545-99-0 | PubChem[1] |

Spectroscopic Data

The following sections present available and expected spectroscopic data for this compound and its pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: ¹H NMR Data for this compound pinacol ester

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

Note: While a ¹H NMR spectrum for the pinacol ester is noted to be available from commercial suppliers, the specific peak data is not provided in the search results.

Expected ¹³C NMR Data for this compound:

Predicting the ¹³C NMR chemical shifts is guided by the analysis of similar pyridine and boronic acid compounds. The carbon attached to the boron atom often shows a broad signal or may not be observed due to quadrupolar relaxation.

| Chemical Shift Range (ppm) | Assignment |

| ~160-165 | C2 (Carbon adjacent to Nitrogen) |

| ~120-130 | C3, C5 (CH) |

| Broad or unobserved | C4 (Carbon attached to Boron) |

| ~145-150 | C6 (CH) |

| ~25-30 | -CH₂- |

| ~10-15 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 2.2: Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 151.08 | [M+H]⁺ | Expected molecular ion peak for the protonated molecule. |

| 133.07 | [M-H₂O+H]⁺ | Loss of a water molecule is a common fragmentation for boronic acids. |

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

Table 2.3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3600-3200 (broad) | O-H stretch | B(OH)₂ |

| ~3050 | C-H stretch (aromatic) | Pyridine ring |

| 2970-2850 | C-H stretch (aliphatic) | Ethyl group |

| ~1600, ~1470 | C=C, C=N stretch | Pyridine ring |

| ~1350 | B-O stretch | Boronic acid |

| ~1020 | B-C stretch | Boronic acid |

Experimental Protocols

Detailed experimental methodologies are critical for obtaining high-quality spectroscopic data.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is important as boronic acids can form boroxines (cyclic anhydrides) in aprotic solvents, which can complicate the spectra. Using a coordinating solvent like DMSO-d₆ can help to minimize this.

-

Instrumentation : A standard NMR spectrometer with a frequency of 400 MHz or higher is recommended for good resolution.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse sequence.

-

Number of Scans : 16-64 scans are typically sufficient.

-

Relaxation Delay : 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Standard proton-decoupled ¹³C experiment.

-

Number of Scans : A higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

Relaxation Delay : 2-5 seconds.

-

Mass Spectrometry

-

Technique : Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.

-

Sample Preparation : Prepare a dilute solution of the sample (around 1 µg/mL) in a solvent such as methanol or acetonitrile. A small amount of formic acid can be added to aid in protonation for positive ion mode.

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.

-

Analysis : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

Infrared (IR) Spectroscopy

-

Technique : Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.

-

Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation : A standard FT-IR spectrometer.

-

Analysis : The IR spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

(2-Ethylpyridin-4-yl)boronic acid: A Technical Guide for Researchers

(2-Ethylpyridin-4-yl)boronic acid is a heterocyclic organoboron compound that serves as a valuable building block in organic synthesis, particularly in the realm of drug discovery and development. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures. This technical guide provides an in-depth overview of its synonyms, chemical identifiers, a representative synthetic protocol, and its role in synthetic workflows.

Core Identifiers and Synonyms

For researchers and scientists, accurate identification of chemical compounds is paramount. The following table summarizes the key identifiers and common synonyms for this compound, ensuring clarity and precision in experimental design and data reporting.[1][2]

| Identifier Type | Value |

| IUPAC Name | (2-ethyl-4-pyridinyl)boronic acid |

| CAS Number | 1189545-99-0 |

| PubChem CID | 23546914 |

| Molecular Formula | C₇H₁₀BNO₂ |

| Molecular Weight | 150.97 g/mol |

| InChI | InChI=1S/C7H10BNO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3 |

| InChIKey | CBMFWKBCFLYDDG-UHFFFAOYSA-N |

| SMILES | CCC1=NC=CC(B(O)O)=C1 |

| Synonyms | 2-ETHYLPYRIDINE-4-BORONIC ACID, 2-Ethyl-4-pyridinyl-boronic Acid, (2-ethyl-4-pyridyl)boronic acid, B-(2-ethyl-4-pyridinyl)-Boronic acid |

Synthetic Methodology: A Representative Protocol

Step 1: Synthesis of 2-Bromo-4-ethylpyridine (Intermediate)

A directed ortho-metalation approach can be employed for the regioselective bromination of 4-ethylpyridine.

Procedure:

-

To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes.

-

Slowly add 4-ethylpyridine to the LDA solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours to ensure complete metalation.

-

Add a solution of a bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, in THF dropwise.

-

Allow the reaction mixture to warm slowly to room temperature overnight.

-

Quench the reaction by carefully adding water at 0 °C.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 2-bromo-4-ethylpyridine.

Step 2: Synthesis of this compound

This step involves a lithium-halogen exchange with the brominated intermediate, followed by trapping with a borate ester.

Procedure:

-

Dissolve 2-bromo-4-ethylpyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Add n-butyllithium dropwise and stir the mixture for 1 hour at -78 °C to facilitate the lithium-halogen exchange.

-

Slowly add triisopropyl borate to the reaction mixture.

-

Allow the reaction to stir at -78 °C for another 2-3 hours and then let it warm to room temperature overnight.

-

Quench the reaction by adding an acidic aqueous solution (e.g., 1 M HCl) at 0 °C and stir for 1 hour.

-

Adjust the pH of the aqueous layer to be slightly basic with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent.

-

Acidify the aqueous layer again to a slightly acidic pH.

-

Extract the product into an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or chromatography.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[5][6] This reaction is fundamental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[5][6]

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the key components and steps in a typical Suzuki-Miyaura coupling. The this compound, along with an aryl or heteroaryl halide, a palladium catalyst, a base, and a solvent are combined. The mixture is then heated to drive the reaction to completion. Following the reaction, a standard workup and purification procedure is performed to isolate the desired coupled product. The versatility of this reaction allows for the synthesis of a wide array of complex molecules, making this compound a valuable tool for medicinal chemists and drug development professionals.[7]

References

- 1. This compound | C7H10BNO2 | CID 23546914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1189545-99-0|this compound|BLD Pharm [bldpharm.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Ascension of Pyridineboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridineboronic acids, a class of organoboron compounds, have emerged from relative obscurity to become indispensable tools in modern organic synthesis and medicinal chemistry. Their unique electronic properties and reactivity have positioned them as key building blocks in the construction of complex molecules, particularly in the realm of pharmaceuticals. This technical guide provides an in-depth exploration of the discovery, history, and core applications of pyridineboronic acids, with a focus on their synthesis and utility in drug development.

Discovery and Historical Context

The broader family of boronic acids has a history dating back to 1860, when Edward Frankland reported the first synthesis of ethylboronic acid.[1] However, the specific discovery of pyridineboronic acids is more recent and is intrinsically linked to the development of cross-coupling reactions.

The seminal work on the Suzuki-Miyaura cross-coupling reaction, first published by Akira Suzuki in 1979, created a demand for a diverse array of boronic acids as coupling partners.[2] This reaction, which facilitates the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide using a palladium catalyst, has become a cornerstone of modern organic synthesis.[2]

While the exact first synthesis of a pyridineboronic acid is not definitively documented in a single landmark publication, early methodologies for their preparation centered on the metal-halogen exchange of corresponding pyridinyl halides followed by borylation.[3] This approach remains a fundamental and cost-effective method for their large-scale production.[3] The development of more stable boronic esters and improved synthetic protocols has further expanded the accessibility and utility of this important class of reagents.

Synthesis of Pyridineboronic Acids

The synthesis of pyridineboronic acids is primarily achieved through the reaction of an organometallic pyridine intermediate with a borate ester. The choice of starting materials and reaction conditions is crucial and depends on the desired isomer (2-, 3-, or 4-pyridineboronic acid) and the presence of other functional groups.

General Synthetic Approaches

Several methods have been developed for the synthesis of pyridineboronic acids, with the most common being:

-

Halogen-Metal Exchange and Borylation: This is the most traditional and widely used method, involving the reaction of a halopyridine with an organolithium or Grignard reagent to form a pyridyllithium or pyridylmagnesium species, which is then quenched with a trialkyl borate.[3]

-

Palladium-Catalyzed Cross-Coupling: This method involves the reaction of a halopyridine with a diboron reagent in the presence of a palladium catalyst.[3]

-

Iridium- or Rhodium-Catalyzed C-H Borylation: This newer approach allows for the direct borylation of the pyridine C-H bond, offering high atom economy.[3]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of 2-, 3-, and 4-pyridineboronic acid.

2.2.1. Synthesis of 2-Pyridineboronic Acid

This protocol describes the synthesis of 2-pyridineboronic acid from 2-bromopyridine via a lithium-halogen exchange reaction.

Materials:

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-bromopyridine and triisopropyl borate in a mixture of anhydrous toluene and THF.[4][5]

-

Slowly add n-butyllithium dropwise via syringe, maintaining the temperature at -30 °C.[4][5]

-

Stir the reaction mixture at -30 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 3 hours.[4][5]

-

Quench the reaction by slowly adding concentrated hydrochloric acid and stir for 1 hour at room temperature.[4][5]

-

Adjust the pH to 8 with saturated sodium bicarbonate solution.[4][5]

-

Extract the aqueous layer three times with dichloromethane.[4][5]

-

Combine the organic layers, wash with 5% brine, and dry over anhydrous sodium sulfate.[4][5]

-

Filter and concentrate the organic phase under reduced pressure.[4][5]

-

Purify the residue by silica gel column chromatography to yield 2-pyridineboronic acid.[4][5]

2.2.2. Synthesis of 3-Pyridylboronic Acid

This protocol details the preparation of 3-pyridylboronic acid from 3-bromopyridine using an in situ quench with triisopropyl borate.

Materials:

-

3-Bromopyridine (19.3 mL, 200 mmol)[6]

-

Triisopropyl borate (55.4 mL, 240 mmol)[6]

-

n-Butyllithium (2.5 M in hexanes, 96 mL, 240 mmol)[6]

-

Toluene (320 mL)[6]

-

THF (80 mL)[6]

-

2 M Hydrochloric acid[6]

-

Acetonitrile[6]

Procedure:

-

To a 1-L, 3-necked flask equipped with a temperature probe, overhead stirrer, and a nitrogen inlet, add toluene, THF, triisopropyl borate, and 3-bromopyridine.[6]

-

Cool the mixture to -40 °C using a dry ice/acetone bath.[6]

-

Add n-butyllithium solution dropwise over 1 hour, maintaining the temperature at -40 °C.[6]

-

Stir the reaction mixture for an additional 30 minutes at -40 °C.[6]

-

Quench the reaction by adding 2 M HCl.[6]

-

Separate the aqueous layer and wash the organic layer with 2 M HCl.[6]

-

Combine the aqueous layers and adjust the pH to 7.2 with aqueous NaOH.[6]

-

Concentrate the aqueous solution under reduced pressure.[6]

-

Add acetonitrile to the residue and stir.[6]

-

Filter the mixture and concentrate the filtrate.[6]

-

Crystallize the product from acetonitrile to obtain tris(3-pyridyl)boroxin, which can be used as 3-pyridylboronic acid.[6]

2.2.3. Synthesis of Pyridine-4-boronic Acid

This protocol outlines the synthesis of pyridine-4-boronic acid from 4-bromopyridine.

Materials:

-

4-Bromopyridine (1.5 g, 10 mmol)[7]

-

Anhydrous THF (40 mL)[7]

-

n-Butyllithium (2.2 M solution, 5 mL, 11 mmol)[7]

-

Trimethyl borate (4 mL)[7]

-

2 M Hydrochloric acid[7]

-

n-Hexane[7]

Procedure:

-

Under an argon atmosphere, place 4-bromopyridine in a Schlenk flask and add anhydrous THF.[7]

-

Cool the reaction mixture to -78 °C.[7]

-

Slowly add n-butyllithium dropwise and maintain the temperature at -78 °C for 1 hour.[7]

-

Add trimethyl borate and continue the reaction at -78 °C for 1 hour.[7]

-

Slowly warm the mixture to room temperature and stir overnight.[7]

-

Quench the reaction with 2 M hydrochloric acid.[7]

-

Purify the product by recrystallization from n-hexane to obtain pyridine-4-boronic acid hydrochloride.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for pyridineboronic acids and their synthesis.

Table 1: Synthesis of Pyridineboronic Acids - Reaction Conditions and Yields

| Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromopyridine | n-BuLi, Triisopropyl borate | Toluene, THF | -30 to RT | 6 | 81 | [4][5] |

| 3-Bromopyridine | n-BuLi, Triisopropyl borate | Toluene, THF | -40 | 1.5 | Not specified | [6] |

| 4-Bromopyridine | n-BuLi, Trimethyl borate | THF | -78 to RT | ~18 | 65 | [7][8] |

Table 2: Physicochemical Properties of Pyridineboronic Acids

| Compound | pKa1 | pKa2 | Reference |

| 3-Pyridineboronic Acid | 4.34 | 8.19 | [9] |

| 4-Pyridineboronic Acid | 3.85 | Not reported | [9] |

Note: pKa1 corresponds to the pyridinium ion, and pKa2 corresponds to the boronic acid moiety.

Core Applications in Drug Discovery and Development

Pyridineboronic acids are pivotal in drug discovery, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction, which is extensively used to synthesize complex organic molecules, including active pharmaceutical ingredients (APIs).[10] The pyridine motif is a common feature in many approved drugs, and pyridineboronic acids provide a versatile means of incorporating this important heterocycle.[11]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. The catalytic cycle, illustrated below, involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with a boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.[2][12][13]

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pyridineboronic Acids as Pharmacophores

Beyond their role as synthetic intermediates, the boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with active site serine residues in enzymes.[1] This has led to the development of boronic acid-containing drugs, such as the proteasome inhibitor bortezomib.[1] While many current pyridine-containing drugs do not feature a boronic acid in the final structure, the exploration of pyridineboronic acids as APIs is an active area of research.

The following workflow illustrates a general approach to utilizing pyridineboronic acids in a drug discovery program.

Drug discovery workflow utilizing pyridineboronic acids.

Conclusion

The discovery and development of pyridineboronic acids have significantly impacted the fields of organic synthesis and medicinal chemistry. From their initial use as reagents in the powerful Suzuki-Miyaura cross-coupling reaction to their emerging potential as pharmacophores, these compounds continue to be of high interest to researchers. The synthetic protocols outlined in this guide provide a practical foundation for their preparation, and the ongoing exploration of their applications promises to yield new and innovative solutions in drug discovery and beyond.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. 2-Pyridineboronic acid | 197958-29-5 [chemicalbook.com]

- 5. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. rsc.org [rsc.org]

- 10. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Yoneda Labs [yonedalabs.com]

- 13. chemrxiv.org [chemrxiv.org]

The Indispensable Role of Boronic Acids in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives have emerged as a cornerstone of modern organic synthesis, offering a versatile and robust platform for the construction of complex molecular architectures. Their unique reactivity, stability, and generally low toxicity have made them indispensable tools in academic research, industrial chemistry, and particularly in the realm of drug discovery and development. This technical guide provides an in-depth exploration of the core applications of boronic acids, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical transformations.

Core Applications of Boronic Acids

The utility of boronic acids in organic synthesis is vast and continually expanding. Key applications include their pivotal role in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds, their use as versatile protecting groups, and their emerging applications in catalysis.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most prominent application of boronic acids, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[1] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an organoboronic acid and an organic halide or triflate. Its broad substrate scope, high functional group tolerance, and stereospecificity have cemented its status as a go-to method for the synthesis of biaryls, polyenes, and other conjugated systems prevalent in pharmaceuticals and advanced materials.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table summarizes the performance of various arylboronic acids in the Suzuki-Miyaura coupling with different aryl halides, showcasing the versatility and efficiency of this reaction.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 2 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ | Dioxane/H₂O | 100 | 98 |

| 3 | 1-Iodonaphthalene | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |

| 4 | 2-Bromopyridine | 3-Furylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME | 85 | 88 |

| 5 | 4-Trifluoromethylphenyl bromide | 4-Formylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 91 |

Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds. This copper-catalyzed reaction couples boronic acids with amines, phenols, and other N- and O-nucleophiles. A key advantage of the Chan-Lam coupling is its operational simplicity, as it can often be performed at room temperature and is tolerant of air and moisture, which is a significant advantage over many palladium-catalyzed cross-coupling reactions.[2]

The mechanism of the Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle, with the copper catalyst facilitating the coupling of the boronic acid and the nucleophile.

Quantitative Data for Chan-Lam Coupling:

This table presents representative yields for the Chan-Lam coupling of various arylboronic acids with amines and phenols, demonstrating the broad applicability of this transformation.

| Entry | Nucleophile | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 85 |

| 2 | Phenol | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | RT | 92 |

| 3 | Pyrrolidine | 3,5-Dimethylphenylboronic acid | Cu(OAc)₂ (10) | Pyridine | THF | RT | 88 |

| 4 | Imidazole | 4-Chlorophenylboronic acid | Cu(OAc)₂ (10) | - | MeOH | RT | 95 |

| 5 | Benzylamine | 2-Naphthylboronic acid | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 78 |

Boronic Acids as Protecting Groups

The reversible formation of boronate esters from boronic acids and diols makes them excellent protecting groups for diols. Conversely, boronic acids themselves can be protected to modulate their reactivity. This strategy is particularly useful in multi-step syntheses where the boronic acid moiety needs to be preserved through various reaction conditions. The most common protecting groups are pinacol and N-methyliminodiacetic acid (MIDA).

Pinacol esters are relatively stable and can be purified by column chromatography.[3] MIDA boronates are exceptionally stable to a wide range of reaction conditions and can be carried through multiple synthetic steps, including other cross-coupling reactions.[4] The protected MIDA boronate is inert until deprotected under basic conditions, allowing for a "slow-release" of the active boronic acid.[5]

Stability and Deprotection of Common Boronic Acid Protecting Groups:

| Protecting Group | Structure | Protection Conditions | Stability | Deprotection Conditions |

| Pinacol | R-B(O₂C₂Me₄) | R-B(OH)₂, pinacol, Dean-Stark or MgSO₄ | Good, generally stable to chromatography | Acidic hydrolysis (e.g., HCl); Transesterification followed by hydrolysis |

| MIDA | R-B(N(CH₂CO₂⁻)₂) | R-B(OH)₂, MIDA, DMSO, heat | Excellent, stable to a wide range of reagents and chromatography | Mild aqueous base (e.g., NaOH, K₂CO₃) |

Experimental Protocols

Synthesis of Arylboronic Esters via Miyaura Borylation

This protocol describes a general procedure for the palladium-catalyzed borylation of an aryl halide to form the corresponding pinacol boronate ester.[6]

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

-

Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3 mol%)

-

Potassium acetate (KOAc) (3.0 mmol, 3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, 5 mL)

Procedure:

-

To an oven-dried Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.

-

Add the anhydrous and degassed solvent via syringe.

-

Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (typically 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired arylboronic acid pinacol ester.

Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Arylboronic Acid

This protocol provides a general method for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., 2M aqueous Na₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., a mixture of toluene and ethanol, 3:1 v/v, 4 mL)

Procedure:

-

In a round-bottom flask, dissolve the aryl halide and arylboronic acid in the solvent mixture.

-

Add the aqueous base solution to the mixture.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.

Chan-Lam N-Arylation of an Amine

This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with an arylboronic acid.

Materials:

-

Amine (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.5 mmol, 1.5 equiv)

-

Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

-

Base (e.g., pyridine, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., dichloromethane, CH₂Cl₂, 5 mL)

Procedure:

-

To a flask, add the amine, arylboronic acid, copper(II) acetate, and solvent.

-

Add the base to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature, open to the air.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 48 hours depending on the substrate.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.

Conclusion

Boronic acids and their derivatives have fundamentally transformed the landscape of organic synthesis. Their central role in powerful bond-forming reactions like the Suzuki-Miyaura and Chan-Lam couplings has enabled the efficient construction of a vast array of complex molecules, significantly impacting the fields of medicinal chemistry and materials science. The development of robust protecting group strategies has further expanded their utility, allowing for their incorporation into intricate, multi-step synthetic sequences. As research continues to uncover new applications and refine existing methodologies, the importance of boronic acids in the modern synthetic chemist's toolbox is set to grow even further, promising continued innovation in the creation of novel and functional molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (2-Ethylpyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using (2-Ethylpyridin-4-yl)boronic acid. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex molecules containing a 2-ethyl-4-substituted pyridine moiety. The protocols and data presented are based on established methodologies for analogous pyridine boronic acids and provide a strong foundation for reaction optimization and scale-up.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. This palladium-catalyzed reaction between an organoborane and an organohalide offers mild reaction conditions, high functional group tolerance, and generally high yields, making it a cornerstone of modern organic synthesis.[1]

This compound is a key reagent for introducing the 2-ethylpyridine scaffold into target molecules. This motif is of interest in drug discovery due to the prevalence of substituted pyridines in biologically active compounds.[2] The nitrogen atom in the pyridine ring can influence the catalytic cycle, sometimes leading to catalyst inhibition. Therefore, careful selection of reaction parameters is crucial for successful coupling.[3]

Core Concepts of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.

References

Application Notes: (2-Ethylpyridin-4-yl)boronic acid in Cross-Coupling Reactions

Introduction

(2-Ethylpyridin-4-yl)boronic acid is a valuable heterocyclic building block for researchers in medicinal chemistry and materials science. Its structure is integral to the synthesis of complex molecules, particularly those containing the 2-substituted 4-arylpyridine motif. This structural unit is found in numerous biologically active compounds and advanced materials. The Suzuki-Miyaura cross-coupling reaction is the most prominent method for utilizing this reagent, enabling the efficient formation of carbon-carbon (C-C) bonds between the pyridine ring and various aryl or heteroaryl halides.[1][2] This reaction is favored in drug discovery for its mild conditions, functional group tolerance, and the commercial availability of a wide range of reactants.[1][3]

The protocols and data presented herein are based on established methods for structurally similar pyridylboronic acids and serve as a comprehensive guide for the application of this compound in Suzuki-Miyaura cross-coupling reactions.

Applications in Drug Discovery

The 4-arylpyridine scaffold synthesized using pyridylboronic acids is a key substructure in many active pharmaceutical ingredients (APIs).[4] A significant application is in the development of Janus kinase (JAK) inhibitors, which are critical for treating autoimmune diseases and some cancers by modulating the JAK-STAT signaling pathway.[5] The ability to readily synthesize diverse libraries of 2-substituted 4-arylpyridines via Suzuki-Miyaura coupling makes this compound a crucial tool for structure-activity relationship (SAR) studies in drug development programs.

Quantitative Data Summary